molecular formula C20H15FN4O3S B3007244 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242964-57-3

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B3007244
CAS No.: 1242964-57-3
M. Wt: 410.42
InChI Key: QLKXVAMENVNUPZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features:

  • A 7-(3-methoxyphenyl) substituent at the pyrazinone ring.
  • A 3-((2-(4-fluorophenyl)-2-oxoethyl)thio) side chain, comprising a thioether linkage to a 4-fluorophenyl ketone group.

This architecture confers unique electronic and steric properties, making it a candidate for diverse biological interactions. Spectral characterization (e.g., ¹H NMR δ 7.15–7.59 ppm for pyrazinone protons) aligns with related triazolo-pyrazinone derivatives .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKXVAMENVNUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazolo-pyrazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H16FN5O3S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_5\text{O}_3\text{S}

This structure features a triazole ring fused with a pyrazinone core, along with a thioether and a fluorophenyl moiety that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
  • Antioxidant Properties : The methoxy group on the phenyl ring may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in cells.
  • Modulation of Signaling Pathways : Research indicates that compounds with similar structures can modulate signaling pathways related to cell proliferation and apoptosis, suggesting that this compound may exhibit anticancer properties.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Type Observed Effect Reference
AnticancerInhibition of tumor cell growth
AntioxidantScavenging free radicals
Enzyme InhibitionPotential inhibition of cyclooxygenases
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological activity of triazolo-pyrazinone derivatives, providing insights into the potential applications of this compound:

  • Anticancer Studies : In vitro assays demonstrated that similar triazolo derivatives effectively inhibited cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis through caspase activation.
  • Anti-inflammatory Effects : Compounds with structural similarities were evaluated for their ability to inhibit COX-2 and LOX enzymes, which play significant roles in inflammatory responses. Such inhibition was linked to reduced production of pro-inflammatory mediators.
  • Molecular Docking Studies : Computational studies have suggested favorable interactions between the compound and target proteins involved in cancer signaling pathways. These interactions were characterized by hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinctions are summarized below:

Compound Name / ID Substituents (Position 3) Substituents (Position 7) Molecular Formula Notable Properties Reference
Target Compound (2-(4-Fluorophenyl)-2-oxoethyl)thio 3-Methoxyphenyl C₂₁H₁₆FN₃O₃S Hypothesized enhanced receptor binding due to electron-withdrawing 4-fluorophenyl and electron-donating 3-methoxyphenyl .
7-(4-Fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (2-(4-Methoxyphenyl)-2-oxoethyl)thio 4-Fluorophenyl C₂₀H₁₅FN₄O₃S Higher solubility in polar solvents (e.g., DMF) due to para-methoxy group; reduced metabolic stability compared to ortho/meta-substituted analogs .
7-(4-Fluorophenyl)-3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (2-(2-Chlorophenyl)-2-oxoethyl)thio 4-Fluorophenyl C₂₀H₁₄ClFN₃O₂S Increased lipophilicity (Cl substituent); potential for enhanced blood-brain barrier penetration .
3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Aminomethyl 2-Fluorophenyl C₁₃H₁₁FN₄O Basic amino group improves aqueous solubility; demonstrated cerebroprotective activity in preliminary studies .
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 4-Fluorobenzyl Saturated pyrazine ring C₁₂H₁₃FN₄ Reduced aromaticity in pyrazine ring alters pharmacokinetics; used as a P2X7 receptor antagonist .

Pharmacological and Physicochemical Comparisons

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 4-Fluorophenyl): Enhance binding to targets like P2X7 receptors, critical in inflammatory pathways . Methoxy Positioning: The 3-methoxyphenyl group in the target compound may improve metabolic stability compared to 4-methoxy analogs, which are prone to demethylation . Thioether vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 3-thioether derivatives, involving thiol-alkylation of 3-mercapto precursors . Yields for such reactions typically range from 50–70%, with purity validated via potentiometric titration (e.g., 99.0–101.0% for related compounds) .

Analytical Characterization: ¹H NMR spectra for triazolo-pyrazinones consistently show doublets for H-5 and H-6 protons (δ 7.15–7.59 ppm), confirming fused heterocyclic integrity . Impurity profiles (e.g., oxidation byproducts like triazolopyrazine-diones) are controlled via HPLC, ensuring <0.5% total impurities .

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